2-(trifluoromethyl)-4-(2,3,4-trimethoxybenzoyl)morpholine
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the morpholine ring, the trifluoromethyl group, and the 2,3,4-trimethoxybenzoyl group. The morpholine ring is a six-membered ring containing four carbon atoms and one nitrogen and one oxygen atom. The trifluoromethyl group is a carbon atom bonded to three fluorine atoms and the 2,3,4-trimethoxybenzoyl group is a benzene ring substituted with methoxy groups at the 2, 3, and 4 positions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The morpholine ring might undergo reactions typical of ethers and amines, such as alkylation or acylation. The trifluoromethyl group is generally quite stable but can participate in certain reactions under specific conditions. The 2,3,4-trimethoxybenzoyl group might undergo reactions typical of aromatic esters .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group might increase the compound’s lipophilicity, potentially improving its ability to cross biological membranes. The 2,3,4-trimethoxybenzoyl group might contribute to the compound’s overall polarity .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[2-(trifluoromethyl)morpholin-4-yl]-(2,3,4-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO5/c1-21-10-5-4-9(12(22-2)13(10)23-3)14(20)19-6-7-24-11(8-19)15(16,17)18/h4-5,11H,6-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOFDZYKIJFTQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)N2CCOC(C2)C(F)(F)F)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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